molecular formula C20H18Br2N2O2 B2568747 4-((3,5-Dibromo-4-hydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one CAS No. 1047724-31-1

4-((3,5-Dibromo-4-hydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one

Cat. No.: B2568747
CAS No.: 1047724-31-1
M. Wt: 478.184
InChI Key: SKGCTQFMGWHXIQ-ZROIWOOFSA-N
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Description

4-((3,5-Dibromo-4-hydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one is a complex organic compound characterized by its bromine and hydroxyl groups, phenyl rings, and pyrazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of phenol to introduce bromine atoms at the 3 and 5 positions

Industrial Production Methods: In an industrial setting, the production process would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process would also involve rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of quinones or carboxylic acids.

  • Reduction: Formation of hydroxylamines or amines.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromine atoms make it a useful intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents.

Industry: In the industrial sector, this compound could be employed in the manufacture of dyes, pigments, or other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)valeric acid

  • 4-(3,5-Dibromo-4-hydroxyphenyl)-3-butoxycarbonyl-5-ethoxycarbonyl-2-methyl-6-phenyl-1,4-dihydropyridine

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4Z)-5-tert-butyl-4-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br2N2O2/c1-20(2,3)18-14(9-12-10-15(21)17(25)16(22)11-12)19(26)24(23-18)13-7-5-4-6-8-13/h4-11,25H,1-3H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGCTQFMGWHXIQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)O)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Br)O)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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